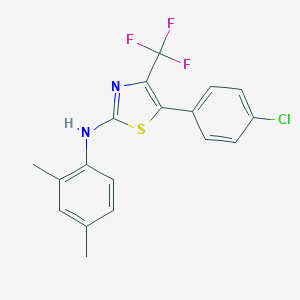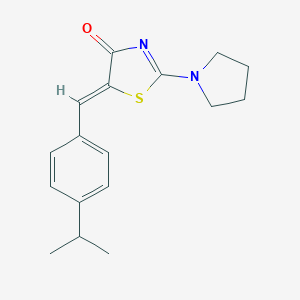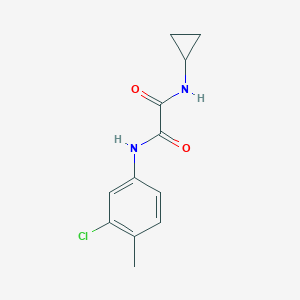![molecular formula C20H16F3NOS2 B394149 (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B394149.png)
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the reaction of mesitylmethylene with 3-(trifluoromethyl)phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and reach its targets effectively.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Potent growth inhibitors of drug-resistant bacteria.
Uniqueness
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of mesitylmethylene and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H16F3NOS2 |
|---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16F3NOS2/c1-11-7-12(2)16(13(3)8-11)10-17-18(25)24(19(26)27-17)15-6-4-5-14(9-15)20(21,22)23/h4-10H,1-3H3/b17-10- |
InChI Key |
TTYUBMHJHVYZMS-YVLHZVERSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B394066.png)
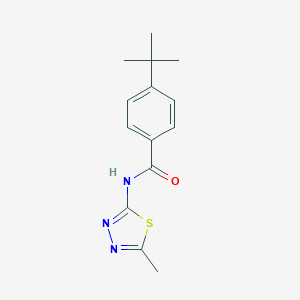
![4-tert-butyl-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B394069.png)
![4-tert-butyl-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394070.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394071.png)
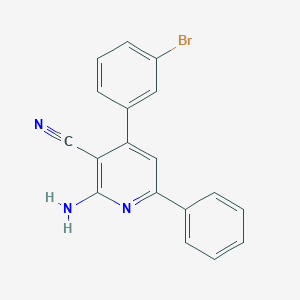
![5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394077.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394080.png)
![2-[3-nitro-4-(4-morpholinyl)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394082.png)
![5-(3-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394083.png)
![2-bromo-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394084.png)
